molecular formula C18H33NO9 B1430793 2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate CAS No. 220439-24-7

2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate

Cat. No. B1430793
M. Wt: 407.5 g/mol
InChI Key: WSEXJHALMDNMRG-UHFFFAOYSA-N
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Description

2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate, also known as DA-6 citrate, is a compound with the molecular formula C18H33NO9 and a molecular weight of 407.45592 . It is a solid substance that appears off-white .


Synthesis Analysis

The synthesis of 2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate is typically achieved through a reaction involving hexanoic acid and diethylamine with citric acid . The reaction generally takes place under appropriate temperature and reaction time conditions. After the product is formed, it undergoes crystallization purification to obtain the final product .


Physical And Chemical Properties Analysis

2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate is a solid powder that is off-white in color . It has a low solubility in water but can dissolve in organic solvents such as ethanol and ether . It has good thermal stability and chemical stability .

Safety And Hazards

The dust of 2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate may cause irritation to the eyes, respiratory tract, and skin . Therefore, it is necessary to avoid direct contact when using it . During use and storage, a well-ventilated environment should be maintained . Correct operation methods and personal protective measures should be followed to ensure safe use of this compound . It is recommended to read the product’s Safety Data Sheet (SDS) and follow the relevant safety operation guidelines before use .

properties

IUPAC Name

2-(diethylamino)ethyl hexanoate;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2.C6H8O7/c1-4-7-8-9-12(14)15-11-10-13(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-11H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEXJHALMDNMRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60849659
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(diethylamino)ethyl hexanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60849659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate

CAS RN

220439-24-7
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(diethylamino)ethyl hexanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60849659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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